2-Amino-3-hydroxydecanoic acid
CAS No.: 50730-86-4
Cat. No.: VC19619963
Molecular Formula: C10H21NO3
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50730-86-4 |
|---|---|
| Molecular Formula | C10H21NO3 |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 2-amino-3-hydroxydecanoic acid |
| Standard InChI | InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(12)9(11)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14) |
| Standard InChI Key | JZACFUWLXSNNLV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(C(C(=O)O)N)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
2-Amino-3-hydroxydecanoic acid belongs to the class of β-hydroxy-α-amino acids, featuring:
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A decanoic acid backbone ().
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Two chiral centers at C2 and C3, yielding four possible stereoisomers. The naturally occurring (2S,3R) configuration is prevalent in bioactive peptides .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.28 g/mol |
| Exact Mass | 203.15200 Da |
| LogP (Partition Coefficient) | 1.82 |
| PSA (Polar Surface Area) | 83.55 Ų |
| HS Code | 2922509090 |
Stereochemical Significance
The (2S,3R) stereoisomer is critical for biological activity. In microginin, this configuration enables hydrogen bonding with ACE’s catalytic zinc ion, reducing blood pressure in preclinical models . Enzymatic synthesis methods, such as engineered aldolases, achieve >99% diastereomeric excess for this isomer, highlighting the importance of stereocontrol .
Synthesis Methodologies
Chemoenzymatic Approaches
Recent advances utilize engineered aldolase polypeptides derived from Pseudomonas putida to catalyze the asymmetric condensation of p-nitrobenzaldehyde and glycine. Key improvements include:
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Substrate Loading: 10–200 g/L aldehyde.
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Solvent Tolerance: Up to 20% dimethyl sulfoxide (DMSO) or ethanol.
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Stereoselectivity: >95% diastereomeric excess under optimized conditions (30°C, pH 6.0) .
Table 2: Enzymatic Synthesis Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 10–60°C |
| pH | 4.0–8.0 |
| Glycine Concentration | 30–300 g/L |
| Enzyme Loading | 0.5–10 g/L |
Chemical Synthesis from Carbohydrates
An alternative route starts with D-glucose, exploiting its C3 and C4 hydroxyl groups for stereoselective functionalization:
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Protection/Deprotection: Sequential masking of hydroxyl groups.
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Amination: Introduction of the amino group via reductive amination.
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Chain Elongation: Wittig olefination to extend the carbon backbone .
This method yields enantiomerically pure (2S,3R)-AHDA but requires multiple steps, reducing scalability compared to enzymatic approaches.
Applications in Pharmaceutical Research
ACE Inhibitory Peptides
Microginin, a linear pentapeptide containing (2S,3R)-2-amino-3-hydroxydecanoic acid, inhibits ACE with an IC₅₀ of 4.7 µM. Structural studies reveal:
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The β-hydroxy group coordinates with ACE’s zinc ion.
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The hydrophobic decanoic chain enhances binding to the enzyme’s S2 pocket .
Industrial and Biotechnological Relevance
Green Chemistry Advantages
Enzymatic synthesis avoids harsh reagents (e.g., strong acids/alkalis) and reduces waste, aligning with sustainable manufacturing principles. Immobilized aldolase variants enable continuous flow production, achieving 85% yield over 10 reaction cycles .
Cosmetic Applications
While direct evidence for 2-amino-3-hydroxydecanoic acid is limited, structurally related β-hydroxy-α-amino acids are investigated for:
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